molecular formula C17H18ClN3OS B2962558 (E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide CAS No. 1448140-83-7

(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide

Cat. No. B2962558
CAS RN: 1448140-83-7
M. Wt: 347.86
InChI Key: SGQNZYUDYVBWNU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide, also known as CTAPA, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTAPA is a small molecule that belongs to the acrylamide family and has a molecular weight of 388.9 g/mol.

Scientific Research Applications

Synthesis and Biological Applications

  • Anti-arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity. This research showcases the potential of piperidine and thiazole compounds in developing treatments for arrhythmia (Abdel‐Aziz, 2009).

  • Herbicidal Activity : 2-Cyanoacrylates containing a chlorothiazolyl group demonstrate significant herbicidal activities. This underscores the agricultural application of such compounds in controlling weeds and improving crop yield (Wang, 2004).

  • Antagonist Activity on CB1 Cannabinoid Receptor : The molecular interaction of a related compound with the CB1 cannabinoid receptor indicates its potential as a selective antagonist, offering insights into the development of treatments for disorders associated with cannabinoid receptor activity (Shim, 2002).

  • Antibacterial and Anticancer Evaluation : New 2-chloro-3-hetarylquinolines exhibit antibacterial and anticancer activities, suggesting their use in pharmaceutical research to develop new treatments for infectious diseases and cancer (Bondock, 2015).

  • Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : The synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlights the chemical versatility of these compounds, which can be tailored for various biological activities (Latif, 2003).

  • Analgesic and Antiparkinsonian Activities : Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising analgesic and antiparkinsonian activities, presenting potential therapeutic options for pain management and Parkinson's disease treatment (Amr, 2008).

  • Tubulin Polymerization Inhibitors : Some acrylamide conjugates inhibit tubulin polymerization, displaying cytotoxic activity against human cancer cell lines. This finding is critical for developing anticancer agents targeting cell division (Kamal, 2014).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c18-15-4-2-1-3-13(15)5-6-16(22)20-14-7-10-21(11-8-14)17-19-9-12-23-17/h1-6,9,12,14H,7-8,10-11H2,(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQNZYUDYVBWNU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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